2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
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Overview
Description
2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione is an organic compound with the molecular formula C12H6Cl2O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where two chlorine atoms are substituted at the 2 and 4 positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione can be synthesized through the chlorination of cyclohexa-2,5-diene-1,4-dione. The common method involves using chlorine gas or an excess of thionyl chloride under acidic conditions to achieve the chlorination reaction .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chlorination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and stringent control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into hydroquinones.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its antiproliferative properties and potential use in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components, leading to oxidative stress and disruption of cellular processes. The compound can target specific enzymes and proteins, altering their function and leading to cell death in certain cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-1,4-benzoquinone
- 2,5-Dichlorophenyl-1,4-benzoquinone
- 2,3-Diamino-2,5-cyclohexadiene-1,4-dione
Uniqueness
2-(2,4-Dichlorophenyl)cyclohexa-2,5-diene-1,4-dione is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in targeted chemical synthesis and specialized applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-7-1-3-9(11(14)5-7)10-6-8(15)2-4-12(10)16/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQJYRWBUULYCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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